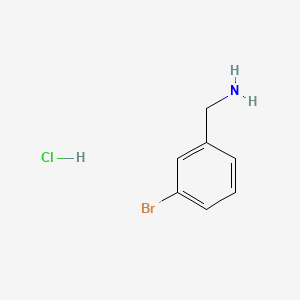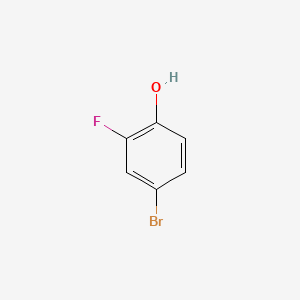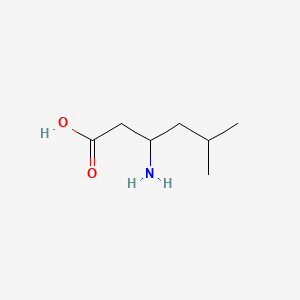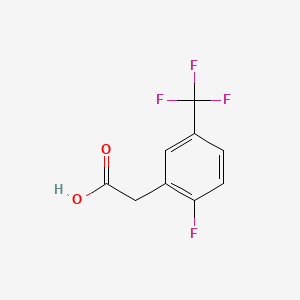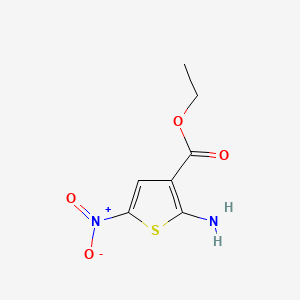
4-Bromo-2-(difluoromethyl)-1-fluorobenzene
Descripción general
Descripción
4-Bromo-2-(difluoromethyl)-1-fluorobenzene, or 4-Br-2-DFMB, is an organofluorine compound used in a variety of scientific research applications. It is a colorless liquid that is soluble in most organic solvents and is used in a variety of organic synthesis reactions. 4-Br-2-DFMB has a number of unique properties that make it a valuable tool for scientists, including its low vapor pressure, low toxicity, and high reactivity.
Aplicaciones Científicas De Investigación
Electrochemical Fluorination
4-Bromo-2-(difluoromethyl)-1-fluorobenzene has been studied in the context of electrochemical fluorination of aromatic compounds. Horio et al. (1996) investigated the side reactions during the fluorination of halobenzenes, including bromobenzene and 1-bromo-4-fluorobenzene, in an electrolytic environment (Horio et al., 1996).
Synthesis of Radiochemical Yields
Ermert et al. (2004) studied the synthesis pathways for no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound essential for 18F-arylation reactions in metallo-organic fluorophenyl compounds (Ermert et al., 2004).
Photofragment Translational Spectroscopy
Gu et al. (2001) investigated the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm, providing insights into the energy distribution and anisotropy parameters affected by fluorine atom substitution (Gu et al., 2001).
Organometallic Chemistry and Solvents
Pike et al. (2017) discussed the use of fluorobenzenes, including fluorobenzene and 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. They highlighted the weak binding to metal centers due to fluorine substituents, allowing their use as non-coordinating solvents or readily displaced ligands (Pike et al., 2017).
Catalysis in Organic Synthesis
Sadeghi Erami et al. (2017) explored the use of 1-bromo-4-fluorobenzene in Suzuki-Miyaura C-C coupling reactions, catalyzed by Pd nanoparticles supported onto COOH-modified graphene. This study emphasizes the importance of fluorinated compounds in the pharmaceutical industry and as precursors for novel materials (Sadeghi Erami et al., 2017).
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, it has been observed that low doses of similar compounds can induce a decrease in EEG power spectra and coherence, while higher doses can have biphasic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For example, similar compounds have shown biphasic effects on locomotion and EEG power spectra at different doses . These findings highlight the importance of dosage in determining the compound’s impact on physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, similar compounds undergo oxidative deamination and demethylation, leading to the formation of various metabolites . These metabolic processes are crucial for understanding the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. For example, similar compounds have been shown to be transported and distributed within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. For instance, similar compounds have been observed to localize within specific subcellular regions, impacting their biochemical activity .
Propiedades
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQZVEGLXIBPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375590 | |
| Record name | 4-bromo-2-(difluoromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445303-69-5 | |
| Record name | 4-bromo-2-(difluoromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(difluoromethyl)-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




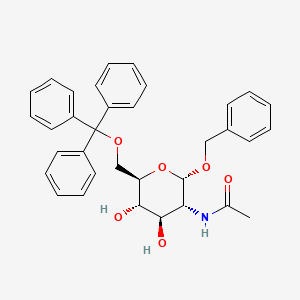
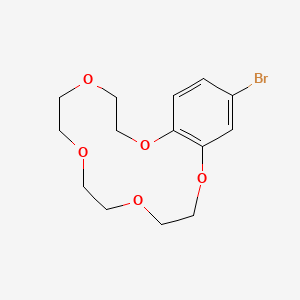
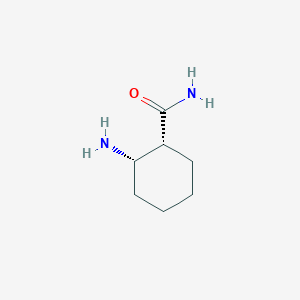
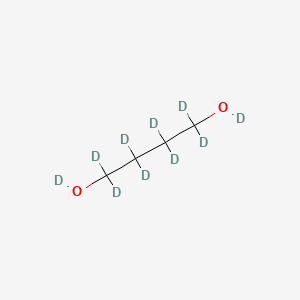
![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)
